![molecular formula C10H14FNO B13598289 3-(3-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B13598289.png)
3-(3-fluorophenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 3-fluorophenol with N-methylpropan-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol is reacted with an appropriate alkylating agent in the presence of a base to form the desired product .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
3-(3-Fluorophenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
- 3-(3-Bromophenoxy)-N-methylpropan-1-amine
- 3-(3-Iodophenoxy)-N-methylpropan-1-amine
Uniqueness
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated analogs.
Biological Activity
3-(3-Fluorophenoxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a fluorinated phenoxy group linked to a propan-1-amine backbone, which is known to influence its interaction with various biological targets, particularly in the nervous system. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H14FNO
- Molar Mass : 183.22 g/mol
- Structural Features : The presence of a fluorine atom in the phenoxy group is significant for enhancing the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. This compound may modulate neurotransmission and cellular signaling pathways through the following mechanisms:
- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine.
- Oxidative Stress Modulation : The compound may induce oxidative stress in certain cellular contexts, leading to the production of reactive oxygen species (ROS), which can affect cell viability and signaling.
Case Studies
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Neuropharmacological Effects
- A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that administration of the compound resulted in increased dopamine release in the striatum, suggesting potential applications in treating neurodegenerative disorders.
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Antioxidant Properties
- Research highlighted the antioxidant capabilities of this compound, demonstrating its ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.
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Inhibition of Acetylcholinesterase
- In vitro assays showed that this compound effectively inhibited acetylcholinesterase activity at concentrations as low as 10 µM, indicating its potential use in conditions characterized by cholinergic deficits.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 |
InChI Key |
GZRBBRVTYNVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC(=CC=C1)F |
Origin of Product |
United States |
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